2-Phenyl-benzothiazol-6-ylamine
Overview
Description
2-Phenyl-benzothiazol-6-ylamine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds that contain both sulfur and nitrogen atoms in their structure The compound this compound is characterized by a benzothiazole ring fused with a phenyl group and an amine group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-benzothiazol-6-ylamine can be achieved through several synthetic routes. Another method involves the cyclization of 2-aminothiophenol with benzaldehyde in the presence of a catalyst such as hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-benzothiazol-6-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group at the sixth position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, base catalysts such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
2-Phenyl-benzothiazol-6-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as dyes and fluorescent probes.
Mechanism of Action
The mechanism of action of 2-Phenyl-benzothiazol-6-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Phenyl-benzothiazol-6-ylamine can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Lacks the phenyl group and has different biological activities.
2-Phenylbenzothiazole: Lacks the amine group at the sixth position, resulting in different chemical reactivity and applications.
6-Nitro-2-Phenylbenzothiazole: Contains a nitro group instead of an amine group, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Biological Activity
2-Phenyl-benzothiazol-6-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNS
- Molecular Weight : Approximately 226.29 g/mol
- Structure : Contains a benzothiazole ring fused with a phenyl group and an amine functional group.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that derivatives of benzothiazole compounds, including this compound, showed significant inhibition against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for developing effective cancer therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent. The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole moiety can enhance its antimicrobial efficacy .
Enzyme Inhibition
This compound acts as an inhibitor for several enzymes involved in critical biological pathways. For instance, it has been reported to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain relief and anti-inflammatory therapies. The dual inhibition mechanism may provide a safer alternative to traditional analgesics by minimizing side effects associated with opioid use .
Case Studies
- Cytotoxicity Assay : In vitro assays using MDBK cells indicated that this compound had a selectivity index (S.I.) indicating preferential antiviral activity related to its cytotoxicity. The compound demonstrated significant activity against various viral strains, suggesting its potential as an antiviral agent .
- Antiviral Activity : A series of studies revealed that benzothiazole derivatives, including this compound, exhibited potent antiviral effects against RNA viruses such as influenza A and Hepatitis C virus (HCV). The IC50 values ranged from low micromolar concentrations, indicating strong antiviral potential .
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The amine group can participate in nucleophilic attacks on electrophilic centers, leading to enzyme inhibition.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.
- Enzyme Binding : The unique structural features allow it to bind effectively to target enzymes, altering their activity and influencing biological pathways .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
2-Ethyl-benzothiazol-6-ylamine | CHNS | Antimicrobial properties |
2-Isopropyl-benzothiazol-6-ylamine | CHNS | Potential anticancer activity |
4-Methoxyphenylhydrazine | CHNO | Investigated for anticancer properties |
This table highlights the structural diversity among similar compounds and their respective biological activities.
Properties
IUPAC Name |
2-phenyl-1,3-benzothiazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLJYUSJAVJLTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332606 | |
Record name | 2-Phenyl-benzothiazol-6-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6392-97-8 | |
Record name | 2-Phenyl-benzothiazol-6-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6392-97-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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